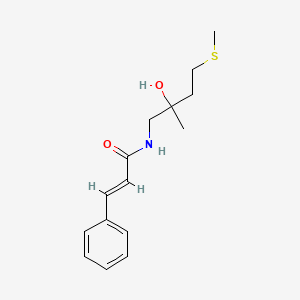

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cinnamamide

Descripción

N-(2-Hydroxy-2-methyl-4-(methylthio)butyl)cinnamamide is a cinnamamide derivative characterized by a cinnamic acid backbone conjugated to a substituted butylamine group. The substituents include:

- A hydroxyl (-OH) group at the 2-position of the butyl chain.

- A methyl (-CH₃) group at the 2-position.

- A methylthio (-SCH₃) group at the 4-position.

Propiedades

IUPAC Name |

(E)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2S/c1-15(18,10-11-19-2)12-16-14(17)9-8-13-6-4-3-5-7-13/h3-9,18H,10-12H2,1-2H3,(H,16,17)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENRTVZVOFRAKU-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)C=CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCSC)(CNC(=O)/C=C/C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cinnamamide can be achieved through the reaction of methyl cinnamates with phenylethylamines. This process is catalyzed by Lipozyme® TL IM in continuous-flow microreactors. The reaction parameters include a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45°C for about 40 minutes. This method offers several advantages, such as short residence time, mild reaction conditions, and the ability to recycle or reuse the catalyst .

Industrial Production Methods

Industrial production of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cinnamamide involves similar synthetic routes but on a larger scale. Continuous-flow microreactors are employed to ensure efficient and economical synthesis. The use of enzymatic catalysts like Lipozyme® TL IM allows for a more sustainable and environmentally friendly production process .

Análisis De Reacciones Químicas

Types of Reactions

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cinnamamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cinnamamide serves as a building block for the synthesis of more complex molecules. Its structural properties make it suitable for developing novel compounds in organic synthesis.

Biology

Research indicates that this compound exhibits antimicrobial and anti-inflammatory properties. It has been studied for its effectiveness against various pathogens and inflammatory conditions.

Medicine

The compound has shown potential in:

- Neuroprotective Activities : Investigations suggest it may protect neuronal cells from damage, making it relevant in neurodegenerative diseases.

- Anticancer Properties : Studies have demonstrated that derivatives of this compound can inhibit histone deacetylases (HDACs), which are implicated in cancer progression. Compounds derived from N-hydroxycinnamamide have shown promising results in inhibiting tumor growth across various cancer cell lines .

Industry

In industrial applications, N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cinnamamide is utilized in:

- Material Development : It plays a role in creating new materials with enhanced properties.

- Pharmaceuticals : Its derivatives are explored for their therapeutic potential in drug formulations.

The biological activities of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cinnamamide include:

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cinnamamide derivatives against common pathogens. Results indicated significant activity against gram-positive bacteria, with modifications enhancing potency.

Case Study 2: Anticancer Activity

Research focused on the HDAC inhibitory effects of this compound revealed that certain derivatives exhibited IC50 values as low as 11.8 nM against specific HDAC isoforms. These findings underscore the compound's potential as an anticancer agent by modulating gene expression related to cell cycle regulation and apoptosis .

Mecanismo De Acción

The mechanism of action of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cinnamamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with the ergosterol present in fungal cell membranes, disrupting their integrity and leading to cell death. Additionally, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cinnamamide and related compounds:

Key Structural and Functional Insights

Substituent Effects on Bioactivity

- Antitumor Potential: The thiazole-containing derivative (N-(4-phenylthiazol-2-yl)cinnamamide) demonstrates that heterocyclic substituents enhance antitumor activity, likely through interactions with cellular targets like kinases . The target compound’s methylthio group (-SCH₃) may similarly modulate enzyme binding but lacks direct evidence.

- Larvicidal Activity : In Z. armatum-derived cinnamamides (e.g., compound 8 in ), bromo and methoxy groups on aromatic rings significantly enhance larvicidal effects. The target compound’s methylthio group could mimic such electron-withdrawing or hydrophobic interactions, though its placement on an aliphatic chain may alter efficacy.

Physicochemical Properties

- Hydrophilicity vs. Lipophilicity : The hydroxyl group in the target compound increases hydrophilicity compared to purely aromatic-substituted analogs (e.g., N-(3-bromo-4-methoxyphenethyl)cinnamamide). This may improve solubility but reduce membrane permeability .

- Sulfur-Containing Groups: The methylthio (-SCH₃) moiety in the target compound contrasts with the amino group in N-(4-aminobutyl)-4-hydroxy-3-methoxy-cinnamamide.

Actividad Biológica

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cinnamamide is a compound that has gained attention for its potential biological activities, particularly in the context of cancer treatment and as a histone deacetylase inhibitor (HDACi). This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Overview of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cinnamamide

This compound is part of a broader class of N-hydroxycinnamamide derivatives that have been synthesized and evaluated for their pharmacological properties. The structural modifications in these compounds often lead to enhanced biological activities, making them promising candidates for therapeutic applications.

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cinnamamide primarily functions as an HDAC inhibitor. Histone deacetylases play a crucial role in regulating gene expression by modifying chromatin structure. Inhibition of HDACs can lead to the reactivation of silenced tumor suppressor genes, thereby inducing apoptosis in cancer cells.

Antitumor Activity

Recent studies have shown that N-hydroxycinnamamide derivatives exhibit significant antitumor activity across various cancer cell lines. For example, compound 14a , a structural analogue, demonstrated potent inhibition against multiple HDACs with IC50 values ranging from 3.9 nM to 5700.4 nM across different HDAC isoforms (HDAC1, HDAC2, HDAC3, etc.) .

Table 1: HDAC Inhibition Activity of Selected Compounds

| Compound | HDAC Isoform | IC50 (nM) |

|---|---|---|

| 14a | HDAC1 | 600.1 ± 30.7 |

| 14a | HDAC3 | 3.9 ± 0.5 |

| 11r | HDAC6 | 308.2 ± 15.0 |

| 11r | HDAC8 | 2000.8 ± 100.0 |

These results indicate that modifications to the N-substituent can significantly alter the inhibitory potency against specific HDAC isoforms.

Case Studies

In vivo studies have confirmed the efficacy of N-hydroxycinnamamide derivatives in reducing tumor growth in animal models. For instance, treatment with compound 11r resulted in a marked reduction in tumor volume in xenograft models of breast cancer .

Additionally, compounds derived from this class have shown potential in inducing apoptosis through the activation of caspase pathways in cancer cells, further supporting their role as effective anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of these compounds. Variations in the substituents on the cinnamamide backbone can lead to significant changes in their pharmacological profiles.

Table 2: Summary of Structure-Activity Relationships

| Substituent Type | Effect on Activity |

|---|---|

| Hydroxyl group | Increases HDAC inhibition |

| Methylthio group | Enhances solubility and bioavailability |

| Aromatic rings | Improves binding affinity to target proteins |

Research indicates that specific modifications can enhance both the potency and selectivity of these compounds towards particular biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.